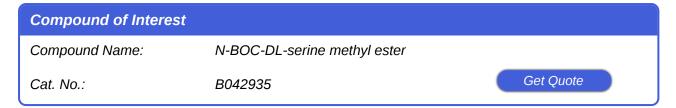


# An In-depth Technical Guide to N-BOC-DL-serine methyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-BOC-DL-serine methyl ester**, a key serine derivative utilized in synthetic organic chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and applications, with a focus on its role in the development of novel therapeutics.

## **Core Chemical and Physical Properties**

**N-BOC-DL-serine methyl ester**, identified by the CAS Number 69942-12-7, is a racemic mixture of the N-tert-butoxycarbonyl protected methyl ester of serine.[1][2][3] This protecting group strategy is fundamental in peptide synthesis and the development of complex organic molecules.

Table 1: Physicochemical Properties of N-BOC-DL-serine methyl ester



Property	Value	References
CAS Number	69942-12-7	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>5</sub>	[2][4]
Molecular Weight	219.23 g/mol	[2]
IUPAC Name	methyl 2-[(tert- butoxycarbonyl)amino]-3- hydroxypropanoate	
Appearance	Colorless to off-white solid- liquid mixture	[1][5]
Purity	≥95% - 98.0%	[1][2]
Boiling Point	354.3°C at 760 mmHg	
Flash Point	168.1°C	
Storage (Pure Form)	-20°C for 3 years; 4°C for 2 years	[1][5]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1]

# **Synthesis and Experimental Protocols**

The synthesis of **N-BOC-DL-serine methyl ester** is a multi-step process involving the protection of the amino group followed by esterification of the carboxylic acid. The following protocols are generalized from established synthetic procedures.[6][7][8]

This step involves the reaction of DL-serine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) to protect the amino group.

- Dissolution: Dissolve DL-serine in a 1:1 mixture of an aqueous base (e.g., 1 N sodium hydroxide) and an organic solvent (e.g., dioxane or THF).[6][7]
- Reaction: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate solution dropwise while stirring.

#### Foundational & Exploratory



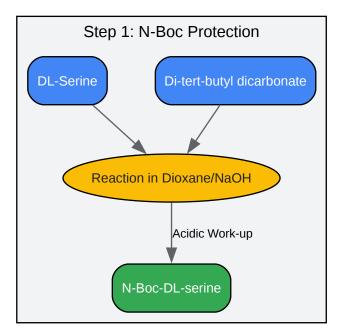


- Stirring: Allow the mixture to stir at a low temperature (e.g., 5°C) for 30 minutes, then warm to room temperature and continue stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]
- Work-up: Concentrate the mixture via rotary evaporation. Acidify the aqueous solution to a pH of 2-3 using a suitable acid like potassium bisulfate.[6]
- Extraction: Extract the resulting N-Boc-DL-serine with an organic solvent such as ethyl acetate.
- Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate to yield N-Boc-DL-serine.

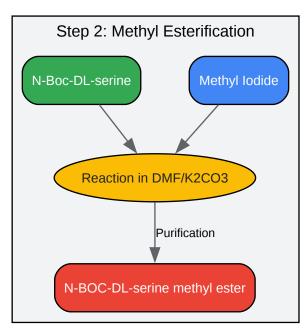
This procedure describes the conversion of the carboxylic acid to a methyl ester using methyl iodide.

- Dissolution: Dissolve the N-Boc-DL-serine from the previous step in a polar aprotic solvent like dimethylformamide (DMF).[6]
- Deprotonation: Cool the solution in an ice bath and add a base such as potassium carbonate. Stir for approximately 10 minutes.[6]
- Esterification: Add methyl iodide to the suspension. Continue stirring at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, monitoring completion by TLC.[6]
- Filtration and Partitioning: Filter the reaction mixture. Partition the filtrate between ethyl acetate and water.[6]
- Washing and Drying: Wash the organic phase with brine, dry it over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-BOC-DL-serine methyl ester as an oil or solid-liquid mixture.[6]





General Synthesis Workflow for N-BOC-DL-serine methyl ester



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Caption: General synthesis workflow for **N-BOC-DL-serine methyl ester**.



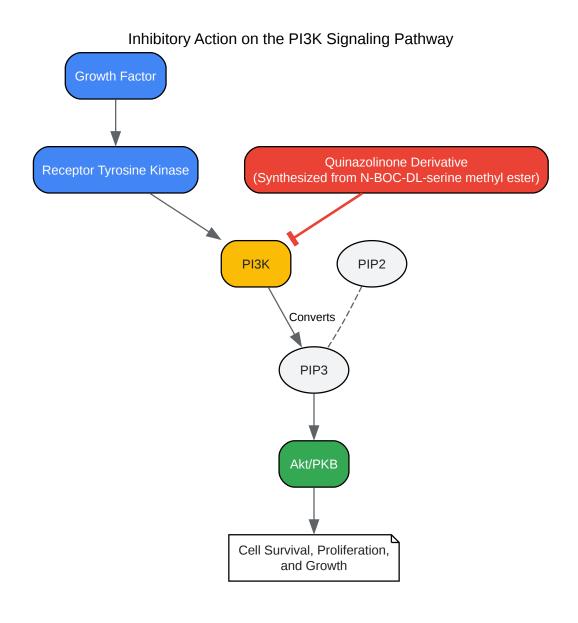
## **Applications in Drug Discovery and Development**

**N-BOC-DL-serine methyl ester** serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

- Synthesis of  $\alpha,\beta$ -Dehydro- $\alpha$ -amino Acids: It is a precursor for synthesizing  $\alpha,\beta$ -dehydro- $\alpha$ -amino acids, which are important components of various natural products and peptidomimetics.[1][3]
- Development of Anti-Cancer Agents: This compound is utilized in the synthesis of novel anticancer agents.[1][3] Notable examples include:
  - Quinazolinone Derivatives: These derivatives act as inhibitors of the PI3K
    (Phosphoinositide 3-kinase) signaling pathway, which is often dysregulated in cancer.[1][3]
  - Tricyclic Pyrolopyranopyridines: These molecules are synthesized to inhibit the activity of various protein kinases, which are crucial targets in cancer therapy.[1][3]
- Neurological Disorder Research: The D-enantiomer, Boc-D-Serine methyl ester, is particularly significant in the development of drugs targeting neurological disorders.[9]

The inhibition of the PI3K pathway is a critical strategy in oncology. The pathway plays a central role in cell proliferation, survival, and growth.





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Caption: Role of derivatives in inhibiting the PI3K cancer pathway.

# **Spectroscopic Data**

Spectroscopic analysis is crucial for the characterization of **N-BOC-DL-serine methyl ester**.

Table 2: Spectroscopic Data for N-Boc-Serine Methyl Ester Derivatives



Spectrum Type	Key Peaks / Shifts (δ)	Reference
¹H NMR	δ: 1.41 (s, 9 H, Boc), 3.26 (s, 3 H, OCH <sub>3</sub> ), 3.66-3.76 (m, 2H, CH <sub>2</sub> ), 4.40 (m, 1H, CH)	[6]
IR (neat)	cm <sup>-1</sup> : 3400 (O-H stretch), 1720 (C=O stretch, ester and carbamate)	[6]

Note: Specific shifts can vary based on the solvent and stereoisomer (L, D, or DL). The provided data is for the L-isomer but is representative.[6]

#### Safety and Handling

**N-BOC-DL-serine methyl ester** is associated with several hazard statements.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection),
  P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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